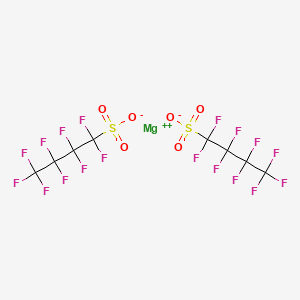
Magnesium-Nona-fluorbutansulfonat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of magnesium compounds, including magnesium oxide, has been explored in various studies . One study discussed the synthesis of magnesium oxide nanoparticles using a bottom-up approach, which involves co-precipitation . Another study reported the synthesis of magnesium ferrite using different methods, including sol-gels with different CA/MN ratios, reverse coprecipitation, and solid reaction methods .
Wissenschaftliche Forschungsanwendungen
Energiespeicher
Magnesium-Nona-fluorbutansulfonat hat potenzielle Anwendungen in Energiespeichersystemen. Magnesium-basierte Materialien werden wegen ihrer hohen Energiedichte und Häufigkeit für den Einsatz in Batterien erforscht . Die Verbindung könnte bei der Entwicklung von Magnesium-Ionen-Batterien eingesetzt werden, die eine vielversprechende Alternative zu Lithium-Ionen-Batterien darstellen. Diese Batterien könnten Vorteile wie geringere Kosten und verbesserte Sicherheit bieten .
Anwendungen in der Luft- und Raumfahrt
In der Luft- und Raumfahrtindustrie werden Magnesiumlegierungen wegen ihrer leichten und hochfesten Eigenschaften geschätzt. This compound könnte bei der Herstellung von hochreinen Magnesiumlegierungen für Luft- und Raumfahrtkomponenten eingesetzt werden, was zur Gewichtsreduzierung und Verbesserung der Leistung von Raumfahrzeugen und Flugzeugen beiträgt .
Umweltanwendungen
This compound kann eine Rolle bei der nachhaltigen Entwicklung spielen. Es könnte an Prozessen beteiligt sein, die darauf abzielen, den CO2-Fußabdruck der Magnesiumproduktion zu reduzieren, was für Transportanwendungen entscheidend ist, die leichtgewichtige Materialien für eine verbesserte Kraftstoffeffizienz erfordern .
Elektronik
Die Elektronikindustrie könnte von der Verwendung von this compound bei der Produktion von elektronischen Geräten profitieren. Magnesiumlegierungen werden in tragbaren elektronischen Geräten wegen ihrer effektiven Emissions- und Störfestigkeitseigenschaften verwendet. Diese Verbindung könnte Bestandteil der Elektrolytlösungen in elektronischen Speichergeräten sein oder als Katalysator bei der Herstellung von Materialien für elektronische Anwendungen dienen .
Medizinische Forschung
This compound hat potenzielle Anwendungen in der biomedizinischen Forschung. Magnesium-basierte Materialien werden wegen ihrer Biokompatibilität und Bioabbaubarkeit untersucht, wodurch sie sich für medizinische Implantate und andere biomedizinische Geräte eignen .
Industrielle Anwendungen
In verschiedenen industriellen Anwendungen könnte this compound verwendet werden, um ultra-reines Magnesium zu produzieren. Dieses hochreine Magnesium ist für anspruchsvolle Anwendungen unerlässlich, z. B. in der Automobil- und Luftfahrtindustrie, wo Materialien extremen Bedingungen standhalten und hohe Leistung erbringen müssen .
Zukünftige Richtungen
Magnesium and its compounds have been linked to a variety of biological functions and have been increasingly linked to chronic diseases, predominantly due to magnesium deficiency . Future research directions could focus on further understanding the physiological and therapeutic efficacy of magnesium and its compounds .
Wirkmechanismus
Target of Action
Magnesium nonafluorobutanesulfonate is an organic magnesium compound . Magnesium is the second most abundant intracellular cation and plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It is also involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release .
Mode of Action
Magnesium in general depresses neuronal activation and is an essential cofactor in more than 300 enzyme systems . It is crucial for the production of ATP, DNA, RNA, and protein function .
Biochemical Pathways
Magnesium plays an important role in many physiological functions. Habitually low intakes of magnesium induce changes in biochemical pathways that can increase the risk of illness and, in particular, chronic degenerative diseases . It is involved in photosynthesis, protein synthesis, nerve function, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release .
Pharmacokinetics
Ninety percent of this intracellular magnesium is bound to organic matrices . Serum magnesium comprises only approximately 0.3% of total body magnesium, where it is present in three states—ionized (62%), protein bound (33%), mainly to albumin, and complexed to anions such as citrate and phosphate (5%) .
Result of Action
Magnesium nonafluorobutanesulfonate is a component of electrolyte solutions for electric storage devices . It is also used as a catalyst in the patented preparation of chlorophosphazene oligomers .
Action Environment
For instance, the bioavailability of magnesium can be influenced by the pharmaceutical formulation . In a study comparing two different pharmaceutical formulations of magnesium oxide, urinary magnesium excretion increased by 40% after ingestion of the effervescent tablets, and by only 20% after intake of the capsules . This indicates that the formulation can significantly impact the bioavailability of magnesium.
Biochemische Analyse
Cellular Effects
They regulate enzymatic activities, channel openings, DNA/RNA stability, and cellular stress .
Molecular Mechanism
Magnesium ions are known to facilitate substance P binding to lymphoblasts, promote T helper, B cell, and macrophage responses to lymphokines, and facilitate antibody-dependent cytolysis and immune cell adherence .
Temporal Effects in Laboratory Settings
Magnesium ions have been found to play a role in the stability of RNA and can prevent RNA degradation .
Dosage Effects in Animal Models
Magnesium deficiency in rodents has been observed to impact cell-mediated immunity and synthesis of IgG adversely .
Metabolic Pathways
Magnesium ions are known to play a role in over 300 enzymatic reactions in cells, regulating the metabolism of cells .
Transport and Distribution
Magnesium ions are known to play a role in cell cycle progression .
Subcellular Localization
Magnesium ions are known to play a role in cell cycle progression .
Eigenschaften
IUPAC Name |
magnesium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4HF9O3S.Mg/c2*5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h2*(H,14,15,16);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCPALMKVBNIOJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F18MgO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380878 | |
| Record name | Magnesium perfluorobutanesulfonate (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507453-86-3 | |
| Record name | Magnesium perfluorobutanesulfonate (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | magnesium perfluorobutanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598274.png)

![[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol](/img/structure/B1598277.png)

![5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598279.png)
![5-[1-(3-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598280.png)




![Ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B1598289.png)



